molecular formula C20H29NO6S B13084237 Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt

Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt

Katalognummer: B13084237
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: JQGGTMAVDMYLIC-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt is a complex organic compound known for its unique chemical properties and reactivity. This compound belongs to the class of sulfoxonium ylides, which are known for their stability and versatility in various chemical reactions .

Vorbereitungsmethoden

The synthesis of sulfoxonium ylides typically involves the reaction of sulfoxides with diazo compounds. For this specific compound, the synthetic route involves the reaction of a sulfoxide precursor with a diazo compound under controlled conditions. The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure the stability of the intermediates . Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Sulfoxonium ylides, including this compound, undergo a variety of chemical reactions such as:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Sulfoxonium ylides have a wide range of applications in scientific research:

    Chemistry: They are used as intermediates in the synthesis of complex organic molecules and as catalysts in various reactions.

    Biology: These compounds are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore their use in drug development and as therapeutic agents.

    Industry: Sulfoxonium ylides are used in the production of fine chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of sulfoxonium ylides involves the formation of reactive intermediates that can participate in various chemical transformations. These intermediates can undergo protonation, nucleophilic attack, or electrophilic addition, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

Sulfoxonium ylides are similar to sulfonium ylides and diazo compounds in terms of their reactivity and applications. they are generally more stable and easier to handle compared to diazo compounds. This makes them attractive alternatives in many chemical reactions. Similar compounds include:

Sulfoxonium ylides stand out due to their stability, versatility, and broad applicability in various fields of research and industry.

Eigenschaften

Molekularformel

C20H29NO6S

Molekulargewicht

411.5 g/mol

InChI

InChI=1S/C20H29NO6S/c1-20(2,3)27-19(24)21-17(12-11-16(22)14-28(4,5)25)18(23)26-13-15-9-7-6-8-10-15/h6-10,17H,11-14H2,1-5H3/t17-/m0/s1

InChI-Schlüssel

JQGGTMAVDMYLIC-KRWDZBQOSA-N

Isomerische SMILES

CC(C)(C)OC(=N[C@@H](CCC(=O)C[S+](=O)(C)C)C(=O)OCC1=CC=CC=C1)[O-]

Kanonische SMILES

CC(C)(C)OC(=NC(CCC(=O)C[S+](=O)(C)C)C(=O)OCC1=CC=CC=C1)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.